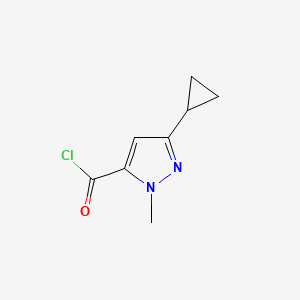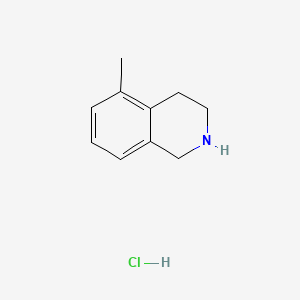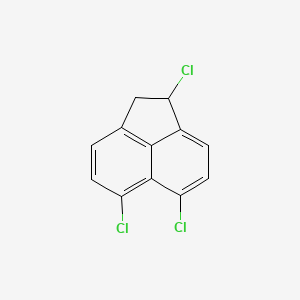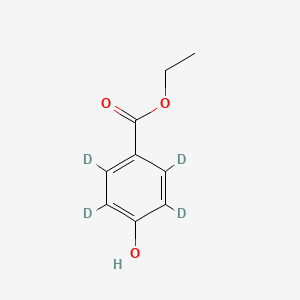
3-Cyclopropyl-1-methyl-1h-pyrazole-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is an organic compound with the molecular formula C8H9ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method is to start with 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, which is then treated with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid+SOCl2→3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Safety measures are crucial due to the handling of reactive chlorinating agents.
化学反応の分析
Types of Reactions: 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acid: Formed by hydrolysis.
Alcohol: Formed by reduction.
科学的研究の応用
Chemistry: In organic synthesis, 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is used as an intermediate for the preparation of various pyrazole derivatives. Its reactivity makes it a valuable building block for constructing complex molecules.
Biology and Medicine: This compound and its derivatives have potential applications in medicinal chemistry. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to explore the therapeutic potential of compounds derived from this compound.
Industry: In the chemical industry, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals
作用機序
The mechanism of action of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the structure of the derivative and its intended use.
類似化合物との比較
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: The precursor to the carbonyl chloride derivative.
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl bromide: A similar compound with a bromine atom instead of chlorine.
1-Methyl-1H-pyrazole-5-carbonyl chloride: Lacks the cyclopropyl group, offering different reactivity and properties.
Uniqueness: 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride is unique due to the presence of the cyclopropyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can enhance the biological activity and stability of the compounds derived from it.
特性
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-7(8(9)12)4-6(10-11)5-2-3-5/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNJTKBTGMOMSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664686 |
Source


|
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136283-92-6 |
Source


|
| Record name | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00664686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)


